Cas no 1638533-90-0 (9-(3-Bromo-4-iodophenyl)carbazole)
9-(3-Bromo-4-iodophenyl)carbazole Chemical and Physical Properties
Names and Identifiers
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- 9-(3-Bromo-4-iodophenyl)-9H-carbazole
- 9-(3-Bromo-4-iodophenyl)carbazole
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- MDL: MFCD33403750
- Inchi: 1S/C18H11BrIN/c19-15-11-12(9-10-16(15)20)21-17-7-3-1-5-13(17)14-6-2-4-8-18(14)21/h1-11H
- InChI Key: RWBPGBSMBCWDBT-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1Br)N1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 354
- XLogP3: 6.3
- Topological Polar Surface Area: 4.9
9-(3-Bromo-4-iodophenyl)carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB574430-250 mg |
9-(3-Bromo-4-iodophenyl)-9H-carbazole; . |
1638533-90-0 | 250MG |
€172.40 | 2023-07-10 | ||
| abcr | AB574430-1 g |
9-(3-Bromo-4-iodophenyl)-9H-carbazole; . |
1638533-90-0 | 1g |
€355.30 | 2023-07-10 | ||
| abcr | AB574430-5 g |
9-(3-Bromo-4-iodophenyl)-9H-carbazole; . |
1638533-90-0 | 5g |
€1,143.90 | 2023-07-10 | ||
| abcr | AB574430-250mg |
9-(3-Bromo-4-iodophenyl)-9H-carbazole; . |
1638533-90-0 | 250mg |
€197.00 | 2025-03-19 | ||
| abcr | AB574430-1g |
9-(3-Bromo-4-iodophenyl)-9H-carbazole; . |
1638533-90-0 | 1g |
€342.60 | 2025-03-19 | ||
| abcr | AB574430-5g |
9-(3-Bromo-4-iodophenyl)-9H-carbazole; . |
1638533-90-0 | 5g |
€1086.30 | 2025-03-19 | ||
| Ambeed | A1629409-1g |
9-(3-Bromo-4-iodophenyl)-9H-carbazole |
1638533-90-0 | 98% | 1g |
$417.0 | 2024-04-23 | |
| abcr | AB574430-10g |
9-(3-Bromo-4-iodophenyl)-9H-carbazole; . |
1638533-90-0 | 10g |
€1807.20 | 2025-03-19 | ||
| Aaron | AR021Q73-5g |
9-(3-Bromo-4-iodophenyl)-9H-carbazole |
1638533-90-0 | 95% | 5g |
$1036.00 | 2025-02-17 | |
| Aaron | AR021Q73-500mg |
9-(3-Bromo-4-iodophenyl)-9H-carbazole |
1638533-90-0 | 500mg |
$313.00 | 2023-12-15 |
9-(3-Bromo-4-iodophenyl)carbazole Suppliers
9-(3-Bromo-4-iodophenyl)carbazole Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 9-(3-Bromo-4-iodophenyl)carbazole
Comprehensive Overview of 9-(3-Bromo-4-iodophenyl)carbazole (CAS No. 1638533-90-0): Properties, Applications, and Industry Insights
The compound 9-(3-Bromo-4-iodophenyl)carbazole (CAS No. 1638533-90-0) is a halogenated carbazole derivative that has garnered significant attention in advanced material science and organic electronics. With its unique molecular structure featuring both bromo and iodo substituents, this compound serves as a critical intermediate in the synthesis of high-performance organic semiconductors, OLED materials, and photovoltaic devices. Researchers and manufacturers are increasingly exploring its potential due to its tunable optoelectronic properties and compatibility with cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
In the context of organic light-emitting diodes (OLEDs), 9-(3-Bromo-4-iodophenyl)carbazole is valued for its ability to enhance charge transport and emission efficiency. The carbazole core provides excellent hole-transporting characteristics, while the halogen atoms facilitate further functionalization, making it a versatile building block for thermally activated delayed fluorescence (TADF) emitters. Recent studies highlight its role in developing energy-efficient displays and lighting solutions, aligning with global trends toward sustainable technologies.
Another emerging application of this compound lies in perovskite solar cells, where its derivatives contribute to improved stability and power conversion efficiency. As the demand for renewable energy solutions grows, researchers are investigating how halogenated carbazoles can mitigate interfacial defects and reduce recombination losses. This aligns with frequent search queries like "how to improve perovskite solar cell stability" or "organic materials for renewable energy," reflecting broader industry interests.
From a synthetic chemistry perspective, the presence of both bromine and iodine in 9-(3-Bromo-4-iodophenyl)carbazole offers selective reactivity for sequential functionalization. This property is particularly valuable in pharmaceutical intermediates and agrochemicals, where precise molecular modifications are required. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its purity and structure, addressing common user questions like "how to characterize halogenated carbazoles."
The compound's thermal stability and solubility in common organic solvents (e.g., THF, dichloromethane) further enhance its practicality in industrial applications. Recent patents and publications emphasize its utility in flexible electronics and wearable sensors, areas experiencing rapid growth due to consumer demand for smart technologies. Keywords such as "flexible OLED materials 2024" and "high-efficiency organic semiconductors" underscore its relevance in current research.
In summary, 9-(3-Bromo-4-iodophenyl)carbazole (CAS No. 1638533-90-0) represents a pivotal material at the intersection of chemistry and engineering. Its multifunctional design addresses critical challenges in optoelectronics, energy storage, and catalysis, making it a compound of enduring scientific and commercial interest. As innovation in these fields accelerates, this halogenated carbazole derivative is poised to play an even greater role in shaping future technologies.
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